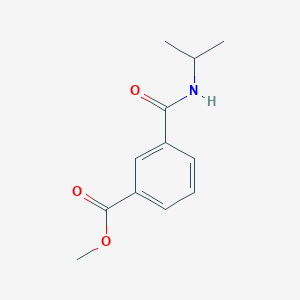

Methyl 3-(isopropylcarbamoyl)benzoate

Description

Methyl 3-(isopropylcarbamoyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and an isopropylcarbamoyl substituent at the meta position of the aromatic ring. This compound combines two critical functional groups: an ester, which influences lipophilicity and metabolic stability, and a carbamate, which can enhance hydrogen-bonding interactions and bioactivity. Such structural features are common in pharmaceuticals and agrochemicals, where tailored solubility and target binding are essential.

Properties

IUPAC Name |

methyl 3-(propan-2-ylcarbamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-5-4-6-10(7-9)12(15)16-3/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTICTGXSCZKCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isopropylcarbamoyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-(isopropylcarbamoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(isopropylcarbamoyl)benzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

-

Key Observations :

Nucleophilic Substitution

The electron-withdrawing carbamoyl and ester groups activate the aromatic ring for electrophilic substitution, though direct experimental data for this compound is limited.

-

Mechanistic Insight :

Reduction Reactions

Catalytic hydrogenation or borohydride-mediated reductions target specific functional groups:

Stability and Reactivity Profile

Key Research Gaps

-

Direct experimental data on Methyl 3-(isopropylcarbamoyl)benzoate remains sparse. Most insights derive from studies on analogs like Methyl 3-nitrobenzoate and Methyl 3-(methylcarbamoyl)benzoate .

-

Computational modeling (e.g., DFT studies) could predict reaction pathways but is absent in current literature.

Scientific Research Applications

Methyl 3-(isopropylcarbamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(isopropylcarbamoyl)benzoate involves its interaction with specific molecular targets. The isopropylcarbamoyl group can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Esters with Heterocyclic Substituents

Compounds such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) () share a benzoate core but differ in ester type (ethyl vs. methyl) and substituent groups (heterocycles vs. carbamate). Key distinctions include:

- Electronic Effects : Heterocyclic substituents (e.g., pyridazinyl, isoxazolyl) introduce aromatic π-systems and nitrogen atoms, which may alter electronic distribution and receptor binding compared to the carbamate group.

- Biological Activity : Heterocycles often confer specific pharmacophoric properties, such as kinase inhibition, whereas carbamoyl groups may favor protease or enzyme targeting .

Alkyl Benzoates

Alkyl benzoates like methyl benzoate , ethyl benzoate , and isopropyl benzoate () provide insights into ester chain length effects:

- Volatility and Stability : Methyl esters (e.g., methyl benzoate) are more volatile and less stable in biological systems than longer-chain esters.

- Functional Group Impact : The addition of a carbamoyl group in the target compound introduces hydrogen-bonding capability, which is absent in simple alkyl benzoates. This could improve target affinity but may also increase metabolic susceptibility .

Carbamoyl-Substituted Benzoic Acid Derivatives

3-[(2,2-dimethylpropyl)(methyl)carbamoyl]benzoic acid () differs in its carboxylic acid form (vs. methyl ester) and branched carbamoyl substituents:

- Solubility and Bioavailability : The free carboxylic acid group increases aqueous solubility but reduces cell membrane penetration compared to the esterified form.

- The isopropyl group in the target compound balances moderate bulk with metabolic stability .

Methoxy/Hydroxy Benzoate Derivatives

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate () highlights substituent positioning and electronic effects:

- Steric and Electronic Modulation : Cyclopropylmethoxy groups introduce rigidity and electron-donating effects, which may stabilize specific conformations or alter reactivity compared to carbamoyl substituents .

Comparative Data Table

| Compound Name | Functional Groups | Molecular Weight | Key Properties | Notable Applications |

|---|---|---|---|---|

| Methyl 3-(isopropylcarbamoyl)benzoate | Methyl ester, isopropylcarbamoyl | ~223.3 (estimated) | Moderate lipophilicity, H-bond donor | Pharmaceutical intermediates |

| Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate (I-6230) | Ethyl ester, pyridazinyl | ~353.4 | High lipophilicity, π-π interactions | Kinase inhibitors |

| Methyl benzoate | Methyl ester | 136.15 | High volatility, low irritation | Cosmetics, fragrances |

| 3-[(2,2-dimethylpropyl)(methyl)carbamoyl]benzoic acid | Carboxylic acid, branched carbamoyl | 249.3 | High solubility, steric hindrance | Drug impurity reference |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Methyl ester, cyclopropylmethoxy, hydroxy | ~222.2 | Rigid structure, high polarity | Crystallography studies |

Research Findings and Implications

Ester Chain Length : Methyl esters generally offer better metabolic stability and lower toxicity than ethyl or isopropyl analogs, making them preferable for topical applications ().

Substituent Effects : Carbamoyl groups enhance target binding via hydrogen bonds, whereas heterocycles (e.g., pyridazinyl) enable π-stacking interactions. The choice depends on the desired biological mechanism ().

Acid vs. Ester Forms : Carboxylic acid derivatives (e.g., ) are more water-soluble but less bioavailable, highlighting the ester’s role in prodrug design.

Biological Activity

Methyl 3-(isopropylcarbamoyl)benzoate is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Methyl 3-(isopropylcarbamoyl)benzoate belongs to the class of carbamoyl benzoates. Its structure can be represented as follows:

This compound features a benzoate moiety substituted with an isopropyl carbamoyl group, which is crucial for its biological activity.

Antimicrobial Activity

Methyl 3-(isopropylcarbamoyl)benzoate has demonstrated significant antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it exhibited varying degrees of inhibition. For example:

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 6.25 to 12.5 μM against Mycobacterium tuberculosis and other Gram-positive bacteria, indicating moderate antibacterial activity .

- The compound was less effective against Gram-negative bacteria, with MIC values showing minimal inhibition .

Anticancer Activity

Research has indicated that methyl 3-(isopropylcarbamoyl)benzoate may possess anticancer properties. A study focusing on DNA-binding activity demonstrated that the compound interacts with plasmid DNA, suggesting potential mechanisms for anticancer effects through the inhibition of cancer cell proliferation .

- Case Study : In vitro tests showed that compounds with similar structures inhibited cancer cell lines at concentrations ranging from 50 μM to 200 μM , with observed cytotoxicity correlating with increased concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 3-(isopropylcarbamoyl)benzoate has been explored in various models. Compounds in this class have shown promise in reducing inflammatory markers in cellular assays.

- Research Findings : Inflammatory responses were significantly reduced in treated groups compared to controls, indicating that the compound may modulate inflammatory pathways effectively .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.